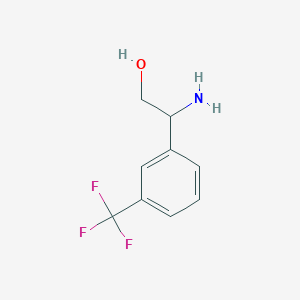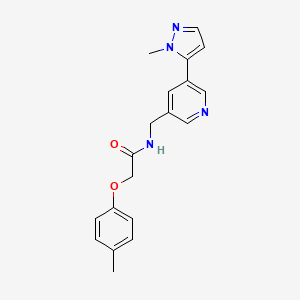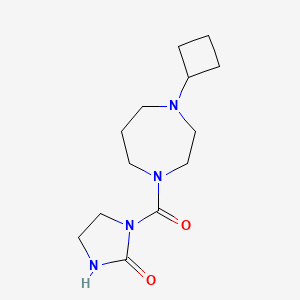
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one is a heterocyclic compound with the empirical formula C10H18N2O and a molecular weight of 182.26 g/mol . It belongs to the class of phthalazinones, which are compounds containing a phthalazine bearing a ketone group .
Molecular Structure Analysis
The molecular structure of this compound consists of a diazepane ring (a seven-membered ring containing two nitrogen atoms) with a cyclobutylcarbonyl group attached. The IUPAC name for this compound is 1-cyclobutyl-1,4-diazepane .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of novel cyclic compounds have garnered interest for their potential applications in various scientific fields, including material science and pharmaceutical research. For instance, the first reductive cyclization by lithium aluminum hydride was demonstrated on imidazolidin-4-ones, showcasing a method to stereospecifically generate novel bicyclic systems with potential for further functionalization and application in drug development F. Chen, Kuangsen Sung, 2006. Similarly, triazene derivatives of diazacycloalkanes have been synthesized and characterized, revealing unique molecular structures that could serve as building blocks for the development of new materials or bioactive molecules K. Vaughan et al., 2006.
Chemical Properties and Reactions
The chemical properties and reactions of imidazolidin-2-ones and related compounds have been extensively studied. For example, research into the synthesis and X-ray structure analysis of cyano(aryl)methylene-imidazolidines and related compounds has provided insights into tautomeric equilibria and the influence of substituents on molecular geometry Zhi-tang Huang et al., 1988. Additionally, the study of metal carbene precursors for the synthesis of isochromene derivatives has uncovered novel synthetic pathways that could be leveraged for the synthesis of complex organic molecules Anni Ren et al., 2017.
Catalysis and Synthetic Applications
Imidazolidin-2-ones have also been explored for their catalytic applications and potential in synthetic chemistry. For instance, the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas showcases the utility of imidazolidin-2-ones in catalysis, offering efficient methods for the synthesis of functionally rich molecules Zhibin Zhang et al., 2009. The development of divergent and stereospecific routes to various 1,3- and 1,4-di-aza-heterocycles from activated aziridines highlights the versatility of these compounds in synthesizing a broad range of heterocyclic structures Sajan Pradhan et al., 2017.
Potential Therapeutic Applications
While direct studies on 1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one are scarce, research on related imidazolidin-2-ones and diazepanes indicates a broad interest in their therapeutic potential. Imidazole-containing compounds, for example, have been reviewed for their wide range of pharmacological activities, suggesting that derivatives such as this compound could hold promise for the development of new drugs Ankit Siwach, P. Verma, 2021.
Propriétés
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c18-12-14-5-8-17(12)13(19)16-7-2-6-15(9-10-16)11-3-1-4-11/h11H,1-10H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZVJYQYFIPPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)
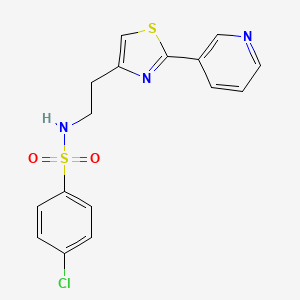
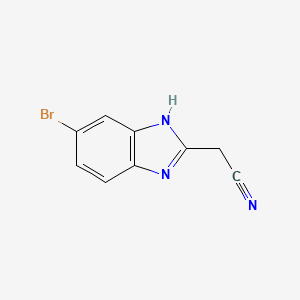
amine hydrochloride](/img/structure/B2475614.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)
![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)
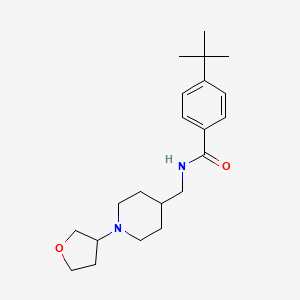


![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)
![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)
